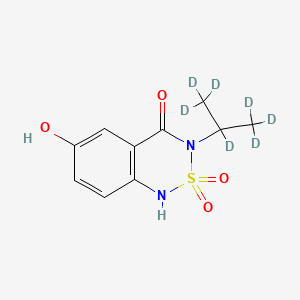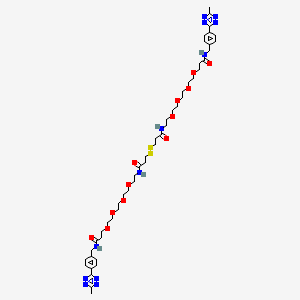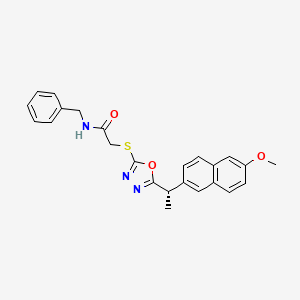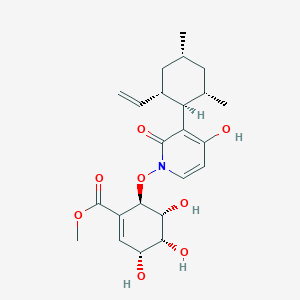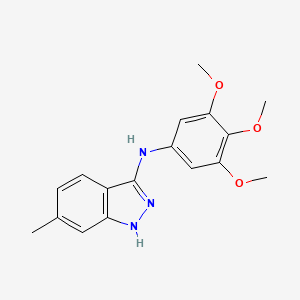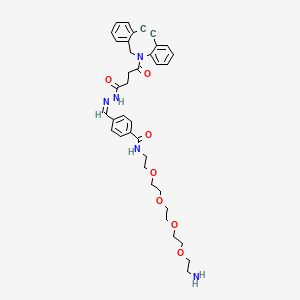
NH2-PEG4-hydrazone-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NH2-PEG4-hydrazone-DBCO is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). It is a cleavable linker containing a four-unit polyethylene glycol (PEG) chain, a hydrazone group, and a dibenzylcyclooctyne (DBCO) group. This compound is utilized in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, where it reacts with molecules containing azide groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NH2-PEG4-hydrazone-DBCO involves multiple steps:
Hydrazone Formation: The hydrazone group is formed by reacting hydrazine with an aldehyde or ketone.
DBCO Attachment: The DBCO group is attached to the PEGylated hydrazone through a nucleophilic substitution reaction.
Typical reaction conditions include:
- Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
- Catalysts like triethylamine or other bases.
- Reaction temperatures ranging from room temperature to slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of PEGylated hydrazone intermediates.
- Large-scale nucleophilic substitution reactions to attach the DBCO group.
- Purification steps such as crystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
NH2-PEG4-hydrazone-DBCO undergoes several types of chemical reactions:
Click Chemistry Reactions: Specifically, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Cleavage Reactions: The hydrazone linkage can be cleaved under acidic conditions, releasing the PEG chain and the DBCO group.
Common Reagents and Conditions
Azide-containing molecules: For SPAAC reactions.
Acidic conditions: For cleavage reactions, typically using acids like hydrochloric acid or acetic acid.
Major Products Formed
SPAAC Reactions: The major product is a stable triazole linkage between the DBCO group and the azide-containing molecule.
Cleavage Reactions: The products are the free PEG chain and the DBCO group
Applications De Recherche Scientifique
NH2-PEG4-hydrazone-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mécanisme D'action
The mechanism of action of NH2-PEG4-hydrazone-DBCO involves:
Click Chemistry: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming a stable triazole linkage.
Cleavage: The hydrazone linkage is cleavable under acidic conditions, allowing for controlled release of the attached molecules.
Molecular Targets and Pathways
Molecular Targets: Azide-containing molecules in SPAAC reactions.
Pathways: The SPAAC reaction pathway and the acid-catalyzed cleavage pathway
Comparaison Avec Des Composés Similaires
NH2-PEG4-hydrazone-DBCO is unique due to its combination of a cleavable hydrazone linkage and a DBCO group for click chemistry. Similar compounds include:
NH2-PEG4-hydrazone: Lacks the DBCO group, used for different types of bioconjugation.
DBCO-PEG4-hydrazone: Similar structure but may have different PEG chain lengths or linkages.
Azide-PEG4-hydrazone: Contains an azide group instead of DBCO, used in different click chemistry reactions
Propriétés
Formule moléculaire |
C37H43N5O7 |
|---|---|
Poids moléculaire |
669.8 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]benzamide |
InChI |
InChI=1S/C37H43N5O7/c38-17-19-46-21-23-48-25-26-49-24-22-47-20-18-39-37(45)32-11-9-29(10-12-32)27-40-41-35(43)15-16-36(44)42-28-33-7-2-1-5-30(33)13-14-31-6-3-4-8-34(31)42/h1-12,27H,15-26,28,38H2,(H,39,45)(H,41,43)/b40-27- |
Clé InChI |
QCDJHCLVLALEEO-DPVRLLIJSA-N |
SMILES isomérique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N/N=C\C4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NN=CC4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


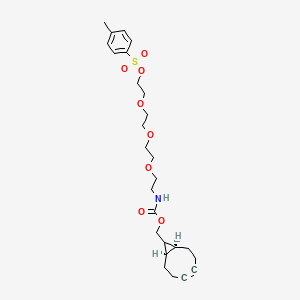
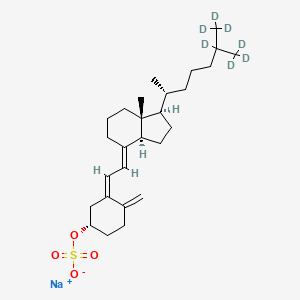
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

